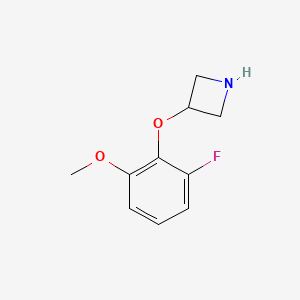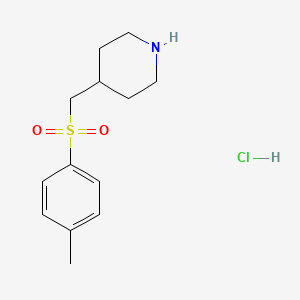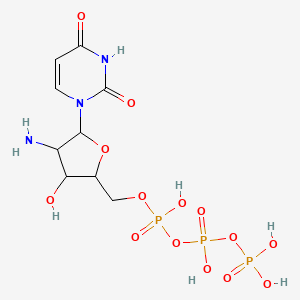![molecular formula C33H23N3O2 B12081071 1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- CAS No. 182918-16-7](/img/structure/B12081071.png)
1,3-Benzenediol, 4-[4,6-bis([1,1'-biphenyl]-4-yl)-1,3,5-triazin-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- is a complex organic compound with the molecular formula C33H23N3O2 and a molecular weight of 493.55 g/mol This compound is known for its unique structure, which includes a benzenediol core and a triazine ring substituted with biphenyl groups
Métodos De Preparación
The synthesis of 1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- involves multiple steps. The general synthetic route includes the reaction of 1,3-benzenediol with a triazine derivative substituted with biphenyl groups. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
1,3-Benzenediol, 4-[4,6-bis([1,1’-biphenyl]-4-yl)-1,3,5-triazin-2-yl]- can be compared with other similar compounds, such as:
1,3-Benzenediol, 4,4’-[6-(4-methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis-: This compound has a similar triazine core but with different substituents, leading to variations in its chemical properties and applications.
1,3-Benzenediol, 4,4,4-(1,3,5 triazine)-2,4,6 tris: Another triazine derivative with different substituents, used in the production of UV absorbers.
Orcinol (5-methylbenzene-1,3-diol): A simpler benzenediol derivative with different chemical properties and applications.
Propiedades
Número CAS |
182918-16-7 |
|---|---|
Fórmula molecular |
C33H23N3O2 |
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
4-[4,6-bis(4-phenylphenyl)-1,3,5-triazin-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C33H23N3O2/c37-28-19-20-29(30(38)21-28)33-35-31(26-15-11-24(12-16-26)22-7-3-1-4-8-22)34-32(36-33)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21,37-38H |
Clave InChI |
RLTVFGXWHJQNHK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)






![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
![3-[[1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B12081061.png)



